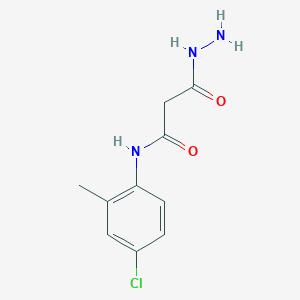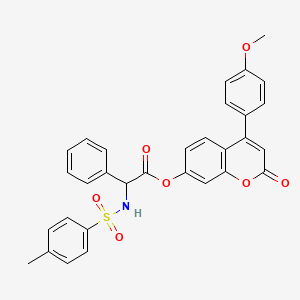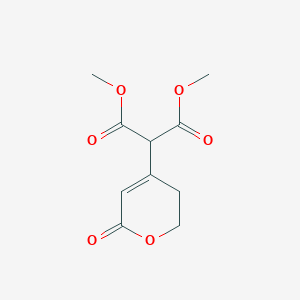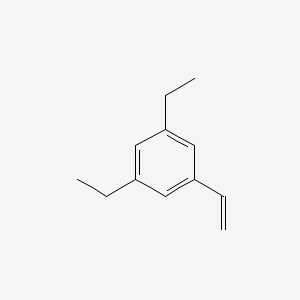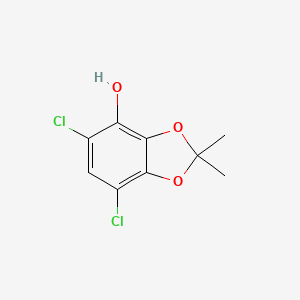![molecular formula C15H17N3O2S B14149197 N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide CAS No. 714292-03-2](/img/structure/B14149197.png)
N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.
Formation of the Butanamide Moiety: The butanamide moiety can be synthesized by the reaction of a butanoyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the thiadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups.
科学的研究の応用
N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and dyes.
作用機序
The mechanism of action of N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and responses.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide can be compared with other thiadiazole derivatives and compounds with similar structures. Some similar compounds include:
N-[5-[(E)-2-(4-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide: Differing by the presence of a chlorophenyl group instead of a methoxyphenyl group.
N-[5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide: Differing by the presence of a methylphenyl group instead of a methoxyphenyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
714292-03-2 |
|---|---|
分子式 |
C15H17N3O2S |
分子量 |
303.4 g/mol |
IUPAC名 |
N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C15H17N3O2S/c1-3-4-13(19)16-15-18-17-14(21-15)10-7-11-5-8-12(20-2)9-6-11/h5-10H,3-4H2,1-2H3,(H,16,18,19)/b10-7+ |
InChIキー |
NUYKPVSRWYJJKC-JXMROGBWSA-N |
異性体SMILES |
CCCC(=O)NC1=NN=C(S1)/C=C/C2=CC=C(C=C2)OC |
正規SMILES |
CCCC(=O)NC1=NN=C(S1)C=CC2=CC=C(C=C2)OC |
溶解性 |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B14149114.png)
![2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14149123.png)

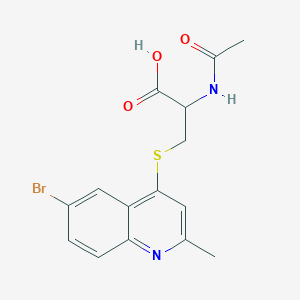
![1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14149130.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14149137.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B14149145.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14149146.png)
![N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline](/img/structure/B14149155.png)
